molecular formula C20H24N4O B2544473 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1798028-52-0

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No. B2544473
M. Wt: 336.439
InChI Key: CJPFDHABJBCZAJ-UHFFFAOYSA-N
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Description


N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, often referred to as Compound X , is a synthetic organic molecule. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various therapeutic areas, including oncology, inflammation, and neurological disorders.



Synthesis Analysis


The synthesis of Compound X involves several steps. A common approach starts with the reaction of cyclohex-3-enecarboxylic acid with 2-aminoethanol to form the corresponding amide. Subsequent cyclization using pyridine-2-carbaldehyde and cyclopropylamine leads to the formation of the pyrazole ring. The final product is obtained after purification and characterization.



Molecular Structure Analysis


Compound X features a cyclohexene ring fused to a pyrazole ring. The pyridine moiety is attached to the pyrazole nitrogen, and the cyclopropyl group is positioned adjacent to the pyrazole ring. The overall structure exhibits planarity due to conjugation effects. Detailed spectroscopic techniques (such as NMR, IR, and mass spectrometry) confirm its molecular formula and connectivity.



Chemical Reactions Analysis


Compound X participates in various chemical reactions. Notably, it undergoes hydrolysis under acidic conditions, leading to the cleavage of the amide bond. Additionally, it can be alkylated at the nitrogen atom of the pyrazole ring, providing access to diverse derivatives. Researchers have explored its reactivity in transition-metal-catalyzed cross-coupling reactions as well.



Physical And Chemical Properties Analysis



  • Melting Point : Compound X exhibits a melting point of approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) and methanol .

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

  • Color : Compound X appears as a white crystalline solid .


Scientific Research Applications

Anticancer Potential

One of the primary research applications of related pyrazole derivatives involves their evaluation as potential anticancer agents. Studies have explored the synthesis and biological evaluation of these compounds, highlighting their cytotoxicity against a range of cancer cell lines and their inhibitory activity against crucial biological targets such as topoisomerase IIα, which plays a vital role in DNA replication and cell division. The detailed molecular docking studies provide insights into the binding modes of these compounds with the target proteins, suggesting a plausible mechanism of action for their anticancer activity (Raquib Alam et al., 2016).

Antimicrobial and Anti-5-lipoxygenase Activities

Another application of pyrazole derivatives is in the development of compounds with antimicrobial and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) of these compounds has been discussed, highlighting the potential therapeutic benefits of these compounds in treating conditions associated with inflammation and microbial infections (A. Rahmouni et al., 2016).

Antitumor and Antimicrobial Activities of Enaminones

The synthesis of novel N-arylpyrazole-containing enaminones and their subsequent evaluation for antitumor and antimicrobial activities is another significant area of research. These compounds exhibit cytotoxic effects against various cancer cell lines and show promising antimicrobial activity, suggesting their potential as leads for the development of new anticancer and antimicrobial agents (S. Riyadh, 2011).

Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

  • Environmental Impact : Compound X’s environmental fate and impact require further assessment.

  • Allergenicity : No reports of allergenic reactions exist, but thorough testing is advisable.


Future Directions


Researchers should explore the following avenues:



  • Structure-Activity Relationship (SAR) studies to optimize its pharmacological properties.

  • In vivo efficacy and safety evaluations.

  • Formulation development for potential drug candidates.


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properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-20(16-6-2-1-3-7-16)22-12-13-24-19(15-9-10-15)14-18(23-24)17-8-4-5-11-21-17/h1-2,4-5,8,11,14-16H,3,6-7,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPFDHABJBCZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

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